N-(4-aminobutyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-aminobutyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-3-4-8-12-10(13)9-5-1-2-6-9/h9H,1-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFDCZTLXCFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-aminobutylamine. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-aminobutyl)cyclopentanecarboxamide has been studied for its potential role as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the modulation of receptor activities.
Immune Response Modulation
Research indicates that compounds similar to this compound can act as immune response modifiers. For instance, imidazoquinoline derivatives, which share structural similarities, have demonstrated efficacy in enhancing immune responses, suggesting that this compound may possess analogous properties .
Melanocortin Receptor Antagonism
The compound has also been investigated for its potential as a melanocortin-5 receptor (MC5R) antagonist. Compounds that modulate MC5R have implications in treating conditions such as obesity and metabolic disorders, indicating a promising therapeutic direction for this compound .
Case Studies
Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound.
Immunomodulatory Effects
A study focusing on imidazoquinoline derivatives found that these compounds could significantly enhance cytokine production in immune cells, suggesting that this compound might exhibit similar immunomodulatory effects when tested in vitro or in vivo .
Antagonistic Activity at Melanocortin Receptors
Another investigation highlighted the antagonistic effects of related compounds on MC5R, which could lead to novel treatments for metabolic disorders. This study underscores the relevance of exploring this compound within this context .
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The target compound differs from related cyclopentanecarboxamides primarily in its substituent:
- N-(4-Acetylphenyl)cyclopentanecarboxamide (): Features an acetylphenyl group, enhancing hydrophobicity and steric bulk compared to the target’s flexible aminobutyl chain .
- N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Includes a benzoyl-hydrazine moiety, which may increase π-π stacking interactions .
Key Structural Differences :
| Compound | Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target | 4-Aminobutyl | C₁₀H₂₀N₂O | 184.28 g/mol |
| .12 | 2-Phenoxyacetyl | C₁₅H₁₉N₃O₃S | 321.39 g/mol |
| 4-Acetylphenyl | C₁₄H₁₇NO₂ | 231.29 g/mol |
Physicochemical Properties
- Melting Points: compounds exhibit melting points between 148–201°C, influenced by substituent bulkiness and hydrogen-bonding capacity. For example, compound 2.15 (195–197°C) has a rigid aminobenzoyl group, whereas 2.13 (148–150°C) features a phenylthio group with lower polarity . The target’s aminobutyl chain, being less bulky, may result in a lower melting point (~150–170°C) compared to aromatic analogs.
Hydrophobicity :
- Chlorine or bromine substituents in significantly enhance hydrophobicity and calmodulin-binding affinity . The target’s primary amine, likely protonated at physiological pH, introduces polarity, reducing hydrophobicity but enabling ionic interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-aminobutyl)cyclopentanecarboxamide derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives of cyclopentanecarboxamide can be synthesized via condensation reactions with hydrazine-based precursors. For example, cyclopentanecarboxamide derivatives with hydrazine-1-carbonothioyl substituents were synthesized using phenylthioacetyl hydrazine or benzoyl hydrazine, achieving yields of 53–66% under reflux conditions in ethanol . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of precursors. Purification via column chromatography or recrystallization (using ethanol/water) is critical for isolating high-purity products.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Use a combination of 1H NMR (in DMSO-d6 or CDCl3), LC-MS , and elemental analysis. For example, cyclopentanecarboxamide derivatives in showed distinct NMR signals for cyclopentane protons (δ 1.5–2.5 ppm) and amide NH (δ 8.0–10.0 ppm). LC-MS (electrospray ionization) confirms molecular ions (e.g., [M+H]+ at m/z 283–297 for indole derivatives in ). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Screen for DNA-binding affinity using UV-Vis titration or fluorescence quenching assays (e.g., ethidium bromide displacement). For example, acridine-4-carboxamide derivatives (structurally analogous) demonstrated sequence-selective DNA interactions via formaldehyde-mediated adduct formation . Preliminary cytotoxicity can be assessed using MTT assays in cancer cell lines (e.g., HeLa or MCF-7).
Advanced Research Questions
Q. How does the 4-aminobutyl side chain influence the compound’s interaction with biological targets like DNA or enzymes?
- Mechanistic Insight : The 4-aminobutyl moiety enhances binding to negatively charged biomolecules (e.g., DNA phosphate backbone) via electrostatic interactions. In , a similar 4-aminobutyl group in spermidine was critical for enzymatic modification of eIF5A precursor by deoxyhypusine synthase. Computational modeling (e.g., molecular docking ) can predict binding modes, while site-directed mutagenesis of target proteins (e.g., eIF5A) validates functional roles .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for cyclopentanecarboxamide derivatives?
- Methodology :
- Systematic substituent variation : Compare analogues with different aryl/hydrazine groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl in vs. 1).
- Free-energy perturbation (FEP) simulations : Quantify substituent effects on binding affinity.
- Meta-analysis : Aggregate data from multiple studies (e.g., ) to identify trends. For example, bulky substituents (e.g., benzoyl hydrazine) may reduce solubility but improve target engagement .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., Boc-protected amines in ) to enhance bioavailability.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., amine oxidation) using LC-MS/MS-based metabolite profiling .
- Stability testing : Incubate compounds in liver microsomes (human/rat) and measure half-life .
Q. What analytical techniques are critical for detecting formaldehyde-mediated DNA adducts involving this compound?
- Methodology : Use HPLC-ESI-MS/MS to identify adducts (e.g., N-(4-aminobutyl)-acridine-DNA crosslinks). In , adducts were characterized via denaturing gel electrophoresis and MALDI-TOF to confirm sequence specificity. Circular dichroism (CD) can monitor conformational changes in DNA .
Data Analysis and Reproducibility
Q. How can researchers address variability in synthetic yields of this compound derivatives?
- Troubleshooting :
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., hydrazine-carbonothioyl intermediates in ).
- Catalyst screening : Test bases (e.g., Et3N, DBU) or coupling agents (e.g., HATU) to improve efficiency.
- Scale-up protocols : Gradual addition of reagents to control exothermic reactions (e.g., hydrazine additions in ) .
Q. What computational tools are recommended for predicting the physicochemical properties of novel derivatives?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
